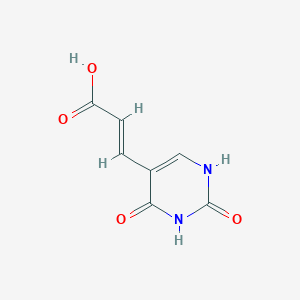

5-(trans-2-Carboxyvinyl)-uracil

Description

Significance of Uracil (B121893) and Pyrimidine (B1678525) Modifications in Nucleic Acids

Endogenous Nucleobase Modifications and Fundamental Metabolic Pathways

The DNA within every living cell is in a constant state of flux, subject to structural alterations stemming from fundamental metabolic activities like cellular respiration and DNA demethylation. fiu.edunih.gov These processes can generate a variety of modified nucleobases. fiu.edu For instance, the spontaneous hydrolytic deamination of cytosine results in the formation of uracil, a base not typically found in DNA. fiu.eduwikipedia.org If left unrepaired, this can lead to mutations. nih.gov The cell employs sophisticated repair mechanisms, such as those involving uracil-DNA glycosylases, to remove uracil from DNA, highlighting the importance of maintaining the integrity of the genetic code. nih.govscienceinschool.org The presence of uracil in DNA is not always an error; in some biological contexts, such as in the DNA of certain bacteriophages and during the development of vertebrate antibodies, it serves a specific biological purpose. scienceinschool.orgwikipedia.org

Role of Noncanonical Nucleobases in Nucleic Acid Function

Beyond the canonical A, G, C, and T (or U in RNA), a variety of "noncanonical" nucleobases exist that expand the chemical information content of nucleic acids. nih.gov These modified bases are particularly abundant in RNA and are crucial for the diverse and complex functions of RNA molecules. nih.gov Non-canonical structures can influence gene expression by interacting with chromatin and DNA-modifying enzymes. nih.gov For example, the formation of RNA-DNA triplexes, a type of non-canonical structure, can regulate transcription. oup.com These modifications contribute to a second layer of information, often termed the "epitranscriptome," which is vital for the proper functioning of RNA. nih.govnih.gov

Structural Roles of Modified Nucleobases in RNA Molecules

Chemical modifications can significantly impact the three-dimensional structure of RNA, which is intimately linked to its function. nih.gov These modifications can influence RNA folding, stability, and its interactions with other molecules like proteins. alliedacademies.org They achieve this by altering properties such as hydrogen bonding and base stacking. nih.govnih.gov

Modifications to a nucleobase can alter its hydrogen bonding capabilities, thereby changing its base-pairing preferences. nih.gov The standard Watson-Crick base pairing (A-U and G-C) can be disrupted or new, non-canonical pairings can be favored. researchgate.net For example, a modification on the Watson-Crick edge of a base will impair its ability to form canonical pairs. researchgate.net This can lead to the formation of alternative structures like G-U wobble pairs or Hoogsteen pairs, which are important for the tertiary structure of RNA. libretexts.orgoup.com The interior of a DNA or RNA helix is a hydrophobic environment, which is crucial for the stability of these hydrogen bonds. nih.gov

Overview of 5-Substituted Uracil Derivatives in Academic Research

The C5 position of the uracil ring is a frequent site for modification, giving rise to a large family of 5-substituted uracil derivatives with diverse biological activities. oup.commdpi.comresearchgate.net These derivatives have been the subject of extensive research due to their potential as therapeutic agents. nih.govresearchgate.net

The Uracil Pyrimidine Ring as a Core Scaffold for Derivatization

The pyrimidine ring of uracil serves as a versatile scaffold for chemical synthesis, allowing for the introduction of various functional groups at different positions. bohrium.comnih.gov Modifications at the N1, N3, C5, and C6 positions have been explored to develop derivatives with improved pharmacological properties. researchgate.net The synthesis of a variety of 5-substituted uracils has been described in the scientific literature, highlighting the chemical tractability of this core structure. nih.gov These synthetic efforts have led to the discovery of compounds with a wide range of biological activities, from antiviral to anticancer agents. mdpi.comresearchgate.net

Direct Synthesis of the 5-(trans-2-Carboxyvinyl) Moiety on the Uracil Nucleobase

The introduction of the carboxyvinyl group at the C5 position of the uracil ring is a critical transformation that can be achieved through several synthetic routes. These methods primarily involve either the formation of a carbon-carbon bond via palladium catalysis or a condensation reaction with a functionalized uracil precursor.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, represent a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This strategy is employed to couple a 5-halouracil derivative with a suitable three-carbon component, which can be an acrylic acid ester. The reaction typically involves an unsaturated halide, an alkene, a palladium catalyst, and a base to form a substituted alkene. wikipedia.org

The Heck reaction provides a direct method for the vinylation of 5-halouracils. In this approach, a 5-iodo or 5-bromouracil derivative is reacted with an acrylic acid ester, such as ethyl acrylate or tert-butyl acrylate, in the presence of a palladium(0) catalyst. conicet.gov.ar Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], which is reduced in situ to the active Pd(0) species. wikipedia.orglibretexts.org The reaction is carried out in a suitable solvent, like dimethylformamide (DMF) or acetonitrile, and requires a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.orglibretexts.org The reaction stereoselectively yields the trans-alkene isomer, which is the desired configuration for 5-(trans-2-alkoxycarbonylvinyl)-uracil.

A key example involves the Heck reaction being used as a crucial step in synthesizing uracil derivatives. For instance, 1-(2-t-butoxy-2-oxoethyl)-5-iodouracil has been successfully coupled with acrylic acid to directly form (E)-3-(1-(2-t-butoxy-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid, demonstrating the feasibility of forming the desired acrylic acid moiety on the uracil ring via this method. conicet.gov.ar

Table 1: Representative Conditions for Palladium-Catalyzed Coupling of 5-Halouracils

| 5-Halouracil Derivative | Coupling Partner | Palladium Catalyst | Base | Solvent | Product | Reference |

| 1-(2-t-butoxy-2-oxoethyl)-5-iodouracil | Acrylic Acid | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | (E)-3-(1-(2-t-butoxy-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid | conicet.gov.ar |

| 5-Iodouracil | Ethyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-(uracil-5-yl)acrylate | General Method |

Once the 5-(trans-2-alkoxycarbonylvinyl)-uracil derivative is synthesized, the final step is the hydrolysis of the ester group to the corresponding carboxylic acid. This transformation is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide or lithium hydroxide, is a common and effective method. nih.gov The reaction mixture is usually heated to ensure complete conversion. Following the hydrolysis, the reaction is neutralized with an acid, leading to the precipitation of the final product, 5-(trans-2-carboxyvinyl)-uracil, which can then be purified by recrystallization.

Knoevenagel Condensation Approaches

An alternative and classical route to this compound involves the Knoevenagel condensation. This reaction forms a new carbon-carbon double bond by reacting an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

The direct synthesis of (E)-5-(2-carboxyvinyl)uracil can be accomplished via the Knoevenagel condensation of 5-formyluracil (B14596) with malonic acid. nih.gov This reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine, and is often carried out in a solvent like pyridine, which can also act as the catalyst. The reaction proceeds by heating the mixture, which results in both the condensation and a subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid. This method is advantageous as it directly produces the target carboxylic acid in a single synthetic step from readily available starting materials.

Table 2: Knoevenagel Condensation for this compound Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Reference |

| 5-Formyluracil | Malonic Acid | Piperidine | Pyridine | (E)-5-(2-Carboxyvinyl)uracil | nih.gov |

Synthesis of Nucleoside and Nucleotide Forms Incorporating this compound

The biological activity of nucleobase analogues is often realized when they are incorporated into a nucleoside or nucleotide structure. The synthesis of these more complex forms can be achieved through several methods, including the glycosylation of the pre-formed modified base or the modification of an existing nucleoside.

For the synthesis of nucleosides, a pre-synthesized halogenated vinyluracil, such as (E)-5-(2-bromovinyl)-uracil, can be converted into its trimethylsilyl (B98337) derivative. This activated form is then condensed with a protected sugar derivative, like 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, to form the blocked deoxyribonucleoside. Subsequent removal of the protecting groups yields the desired 5-substituted 2'-deoxyuridine derivative. nih.gov

The conversion of these modified nucleosides into their corresponding 5'-triphosphates is a critical step for their use in various biochemical assays, such as polymerase chain reactions. Chemical phosphorylation methods are commonly employed for this transformation. An efficient strategy for synthesizing 5-carboxy-2'-deoxypyrimidine nucleoside 5'-triphosphates directly from their phosphoropiperidate precursors has been developed, utilizing a P(V)-N activation method. nih.gov Additionally, other one-pot chemical methods exist for the convenient synthesis of both natural and modified nucleoside 5'-triphosphates. rsc.org Abiotic synthesis methods have also been explored, demonstrating the formation of nucleoside 5'-triphosphates using reagents like nickel borate and cyclic trimetaphosphate. nih.gov

Glycosylation Reactions for Nucleoside Formation

The synthesis of nucleosides from the this compound base or its derivatives is a critical step that involves the formation of a covalent bond between the pyrimidine ring and a sugar moiety, typically a ribose or deoxyribose derivative. A prevalent and effective method for this transformation is the condensation of a silylated pyrimidine base with a protected sugar halide.

In this approach, the uracil derivative is first treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility in organic solvents and to activate the nitrogen atoms for glycosylation. The resulting persilylated base is then reacted with a protected sugar, like 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α and β anomers of the blocked nucleoside. Subsequent removal of the protecting groups, often achieved by treatment with a base such as sodium methoxide in methanol, affords the final desired nucleoside. This strategy has been successfully applied to structurally similar compounds like (E)-5-(2-bromovinyl)-uracil to produce its corresponding 2'-deoxyribonucleosides.

Another enzymatic approach for nucleoside formation is through transglycosylation reactions. These biocatalytic methods utilize enzymes like nucleoside phosphorylases to transfer a sugar moiety from a donor nucleoside to the modified uracil base. This can be an efficient and stereoselective alternative to chemical synthesis.

Table 1: Key Glycosylation Reaction

| Reactant 1 (Base) | Reactant 2 (Sugar) | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Silylated 5-substituted Uracil | Protected Deoxyribose Halide | Lewis Acid Catalyst, Organic Solvent | Blocked α/β Anomers of 2'-Deoxyribonucleoside |

| 5-substituted Uracil | Donor Nucleoside | Nucleoside Phosphorylase (Enzyme) | Target Nucleoside (Stereoselective) |

Enzymatic Synthesis of Modified Nucleoside Triphosphates

Once the modified nucleoside is synthesized, it is often necessary to convert it into its 5'-triphosphate form to be used as a building block for nucleic acids by polymerases. Enzymatic synthesis provides a highly efficient and regioselective route for this phosphorylation, avoiding the complexities of chemical methods that require extensive use of protecting groups. nih.govacs.org This biocatalytic cascade typically involves a series of three enzymatic reactions.

Nucleoside to Monophosphate: The first step is the phosphorylation of the 5'-hydroxyl group of the nucleoside to form the nucleoside 5'-monophosphate (NMP). This reaction is catalyzed by a nucleoside kinase, which transfers a phosphate (B84403) group from a donor, usually adenosine triphosphate (ATP).

Monophosphate to Diphosphate: The resulting NMP is then converted to the nucleoside 5'-diphosphate (NDP) by a nucleoside monophosphate kinase (NMPK). This enzyme also utilizes ATP as the phosphate donor.

Diphosphate to Triphosphate: In the final step, a nucleoside diphosphate kinase (NDPK) catalyzes the transfer of the terminal phosphate group from ATP to the NDP, yielding the desired nucleoside 5'-triphosphate (NTP). nih.gov

This "one-pot" enzymatic cascade is highly effective for a wide range of modified nucleosides, offering high yields and simplifying purification processes compared to traditional chemical phosphorylation. nih.govacs.org

Polymerase-Mediated Integration of Modified Nucleotides into Nucleic Acids

The ultimate application for many modified nucleoside triphosphates, including the derivative of this compound, is their incorporation into DNA or RNA strands. This is accomplished through polymerase-mediated synthesis, such as in the polymerase chain reaction (PCR) or in vitro transcription. Various DNA and RNA polymerases are capable of accepting modified nucleotides as substrates, provided the modification at the C5 position of the pyrimidine does not sterically hinder the enzyme's active site. researchgate.net

Substituents at the C5 position of uracil protrude into the major groove of the DNA double helix, which generally makes them well-tolerated by many DNA polymerases. researchgate.net Studies have shown that a variety of bulky groups can be attached at this position, and the corresponding triphosphates still function as effective substrates for enzymes like T7 RNA polymerase and various DNA polymerases. researchgate.netnih.gov This enzymatic incorporation allows for the site-specific introduction of functionalized monomers, such as those derived from this compound, into nucleic acids for applications in diagnostics, chemical biology, and materials science.

Chemical Derivatization of the Carboxyvinyl Group for Advanced Analogues

The carboxyvinyl group of this compound serves as a versatile chemical handle for the synthesis of a variety of advanced analogues. Through targeted chemical reactions, this functional group can be transformed to introduce different properties or to act as a precursor for other moieties.

Decarboxylative Halogenation Reactions

A key transformation of the carboxyvinyl group is decarboxylative halogenation, which replaces the carboxylic acid with a halogen atom. This reaction provides a direct route to 5-(halovinyl)uracil derivatives, which are themselves important compounds with biological activity and serve as intermediates for further synthesis. The reaction of (E)-5-(2-carboxyvinyl)uracil with an N-halogenosuccinimide, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), leads to the formation of the corresponding (E)-5-(2-bromovinyl)uracil, (E)-5-(2-chlorovinyl)uracil, or (E)-5-(2-iodovinyl)uracil, respectively. This transformation proceeds with the loss of carbon dioxide and is a crucial step in the synthesis of many potent antiviral nucleosides.

Table 2: Decarboxylative Halogenation of this compound

| Halogenating Agent | Product |

|---|---|

| N-Bromosuccinimide (NBS) | (E)-5-(2-Bromovinyl)uracil |

| N-Chlorosuccinimide (NCS) | (E)-5-(2-Chlorovinyl)uracil |

| N-Iodosuccinimide (NIS) | (E)-5-(2-Iodovinyl)uracil |

Strategies for Further Functionalization of the Vinyl Moiety

The vinyl group, either in its initial carboxyvinyl form or as a derivatized halovinyl analogue, is amenable to further chemical modifications to generate a diverse array of advanced analogues. The double bond of the vinyl moiety can participate in various addition and cycloaddition reactions.

One strategy involves the addition-elimination pathway on derivatives like 5-(β-chlorovinyl)sulfones, which can be synthesized from 5-ethynyl pyrimidines. These compounds readily react with nucleophiles, such as thiols or amines, where the nucleophile adds to the double bond, followed by the elimination of the halogen, resulting in a substituted vinyl group. nih.gov

Furthermore, the vinyl group can act as a dienophile in cycloaddition reactions. For instance, inverse-electron-demand Diels-Alder (iEDDA) reactions between 5-vinyluridine and tetrazine derivatives have been utilized for bio-orthogonal labeling of nucleic acids. researchgate.net Depending on the electronic nature of the vinyl substituent, it can also undergo superacid-promoted Markovnikov-type addition reactions. nih.gov These strategies highlight the utility of the vinyl moiety as a platform for introducing a wide range of functionalities onto the uracil scaffold.

Palladium-Mediated C5 Substitution of Pyrimidines as a General Route

Palladium-mediated cross-coupling reactions represent a powerful and general strategy for forming the C-C bond at the C5 position of pyrimidines, providing a direct route to this compound and its analogues. The Heck reaction, in particular, is a widely used method for this purpose.

This reaction involves the coupling of a 5-halopyrimidine nucleoside, most commonly 5-iodo-2'-deoxyuridine, with an alkene, such as an acrylic acid ester, in the presence of a palladium catalyst and a base. The reaction typically proceeds with high stereoselectivity to yield the trans (E) isomer. This method allows for the direct installation of the carboxyvinyl moiety or its esterified precursors onto the pyrimidine ring. The reaction can be performed in various solvents, including aqueous media, under phosphine-free conditions, making it an attractive method from a green chemistry perspective. This palladium-catalyzed C-H olefination is a versatile tool for synthesizing a wide range of C5-substituted pyrimidine nucleosides. tamu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-5(11)2-1-4-3-8-7(13)9-6(4)12/h1-3H,(H,10,11)(H2,8,9,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEXWXMEGUJTQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37107-80-5, 57412-59-6 | |

| Record name | NSC232002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Pathways and Enzymatic Transformations Involving Uracil and Its Modified Forms

Biosynthesis and Endogenous Formation of Modified Uracils

The formation of uracil (B121893) and its modified versions within the cellular environment is a multifaceted process. It occurs through both the spontaneous alteration of DNA components and complex, enzyme-driven pathways that produce a diverse array of modified nucleosides, particularly in RNA.

Uracil Generation in DNA from Cytosine Deamination and dUTP Incorporation

Uracil can be found in DNA through two primary mechanisms: the deamination of cytosine and the misincorporation of deoxyuridine triphosphate (dUTP). nih.gov The hydrolytic deamination of cytosine, a spontaneous event, converts it to uracil, resulting in a U:G mismatch in the DNA duplex. nih.govoup.com This alteration is a significant source of spontaneous mutations, potentially leading to C:G to T:A transitions if not repaired. nih.govoup.com It is estimated that in human cells, 70 to 200 cytosine deamination events occur per genome per day. nih.gov

The second pathway involves the erroneous incorporation of dUTP instead of deoxythymidine triphosphate (dTTP) during DNA replication, creating a U:A pair. nih.govoup.com This is not directly mutagenic but triggers the base excision repair (BER) pathway to maintain genomic integrity. oup.comrsc.org The presence of several distinct uracil-DNA glycosylases highlights the importance of diligently processing uracil in DNA. nih.gov

Table 1: Mechanisms of Uracil Generation in DNA

| Mechanism | Description | Consequence |

|---|---|---|

| Cytosine Deamination | Spontaneous hydrolytic conversion of cytosine to uracil. nih.gov | Forms a mutagenic U:G mismatch, which can lead to C:G → T:A transition mutations if unrepaired. nih.govnih.govoup.com |

| dUTP Misincorporation | Erroneous incorporation of deoxyuridine triphosphate (dUTP) opposite adenine (B156593) during DNA replication. nih.govoup.com | Creates a non-mutagenic U:A pair that is targeted for removal by the base excision repair (BER) pathway. oup.com |

Multi-Step Enzymatic Pathways for RNA Modified Nucleosides

In contrast to the accidental inclusion of uracil in DNA, modified nucleosides in RNA are intentionally synthesized through complex, multi-step enzymatic pathways. nih.govyoutube.com These modifications are critical for the structure, function, and stability of various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). youtube.comnih.govneb.com

More than 170 different types of RNA modifications have been identified, showcasing a vast epitranscriptomic landscape. nih.gov These modifications are installed post-transcriptionally by specific enzymes that recognize particular sequences or structures within the RNA molecule. youtube.com For example, the synthesis of (E)-5-(2-carboxyvinyl)uracil, another name for 5-(trans-2-Carboxyvinyl)-uracil, can be achieved chemically by treating 5-formyluracil (B14596) with malonic acid in the presence of piperidine. rsc.org In biological systems, the formation of such modified uracils would involve a series of enzymatic steps. Prebiotic synthesis models suggest that formaldehyde (B43269) could react with uracil to form 5-hydroxymethyluracil, which can then react with various nucleophiles to create a range of 5-substituted uracils. nih.gov

The study of these pathways often involves metabolically labeling cellular RNA with synthetic nucleoside analogs, such as 5-ethynyluridine, which can then be detected to monitor RNA dynamics. nih.gov

Catabolism and Degradation of Uracil and Related Pyrimidines

The breakdown of uracil and other pyrimidines is a highly regulated, three-step reductive pathway that converts these bases into simpler molecules. numberanalytics.comnvkc.nlnih.gov This process is essential for recycling nucleotides and preventing the accumulation of potentially toxic metabolites.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) as a Rate-Limiting Enzyme in Pyrimidine (B1678525) Catabolism

The initial and rate-limiting step in the catabolism of uracil and thymine (B56734) is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). numberanalytics.comnvkc.nlwikipedia.orgtaylorandfrancis.com DPD facilitates the reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively, using NADPH as a cofactor. numberanalytics.comwikipedia.org The activity of DPD is a critical control point in the pyrimidine degradation pathway and is subject to feedback inhibition by its products. numberanalytics.com The liver is considered a major site for pyrimidine catabolism, though DPD activity is detectable in various other tissues. nvkc.nlfoxchase.org

Interestingly, certain modified uracil analogs can act as inhibitors of this enzyme. For example, (E)-5-(2-bromovinyl)uracil has been shown to be an irreversible inhibitor of dihydrothymine (B131461) dehydrogenase. nih.gov

Table 2: Key Enzymes in Pyrimidine Catabolism

| Enzyme | EC Number | Function | Role in Pathway |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Reduces uracil and thymine to their dihydro forms. wikipedia.org | Initial and rate-limiting step. nvkc.nlwikipedia.orgnih.gov |

| Dihydropyrimidinase (DHP) | 3.5.2.2 | Catalyzes the hydrolytic ring opening of dihydropyrimidines. nvkc.nloak.go.kr | Second step. nvkc.nloak.go.kr |

| β-Ureidopropionase (β-UP) | 3.5.1.6 | Converts N-carbamyl-β-amino acids to β-amino acids, CO2, and ammonia (B1221849). nvkc.nloak.go.kr | Final step. nvkc.nloak.go.kr |

Sequential Hydrolysis and Decarbamoylation by Dihydropyrimidinase and β-Ureidopropionase

Following the initial reduction by DPD, the pyrimidine ring is opened in a second step catalyzed by dihydropyrimidinase (DHP). nvkc.nloak.go.krresearchgate.net This enzyme hydrolyzes 5,6-dihydrouracil and 5,6-dihydrothymine to N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid, respectively. nvkc.nloak.go.kr

The final step in this catabolic sequence is carried out by β-ureidopropionase (β-UP), also known as β-alanine synthase. oak.go.kruva.nl This enzyme converts the N-carbamyl-β-amino acids into their corresponding β-amino acids (β-alanine from uracil and β-aminoisobutyric acid from thymine), along with the release of ammonia and carbon dioxide. nvkc.nloak.go.krnih.gov Deficiencies in this enzyme lead to the accumulation of N-carbamyl-β-amino acids in plasma, cerebrospinal fluid, and urine. nih.gov

Enzymatic Conversion of Uracil 5-Carboxylic Acid

Uracil-5-carboxylic acid, also known as isoorotic acid, is another modified uracil that undergoes enzymatic conversion. ebi.ac.uksigmaaldrich.com The enzyme uracil-5-carboxylate (B88723) decarboxylase (EC 4.1.1.66) catalyzes the conversion of uracil-5-carboxylic acid into uracil and carbon dioxide. nih.govwikipedia.org This enzyme belongs to the carboxy-lyase family, which specializes in cleaving carbon-carbon bonds. wikipedia.org Research has demonstrated this enzymatic activity in organisms like Neurospora. nih.gov Uracil-5-carboxylic acid itself can be produced from 5-formyluracil by the action of thymine 7-hydroxylase. sigmaaldrich.com

Microbial Metabolism of Uracil and its Derivatives

The metabolism of uracil and its modified forms within microbial systems is a critical area of study, revealing fundamental aspects of bacterial physiology and offering opportunities for biotechnological innovation. Microbes have evolved intricate pathways to utilize, salvage, and modify nucleobases like uracil, integrating them into their central metabolism and cellular homeostasis.

Role of Uracil in Bacterial Metabolic Reprogramming

Nucleotides are vital bioactive metabolites involved in a myriad of biochemical processes, and their metabolism is intrinsically linked to cellular homeostasis. nih.gov In bacteria, the availability and processing of uracil can significantly influence metabolic pathways, leading to a phenomenon known as metabolic reprogramming. This reprogramming can alter a bacterium's growth, virulence, and susceptibility to antibiotics.

A notable example of this is observed in Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that exogenous uracil can synergize with aminoglycoside antibiotics to effectively kill MRSA. nih.gov The mechanism involves uracil reprogramming the bacterium's metabolism by enhancing the tricarboxylic acid (TCA) cycle. This enhancement leads to increased production of NADH and a higher proton motive force, which in turn promotes the uptake of the antibiotic. nih.gov Furthermore, the uracil-induced metabolic shift increases cellular respiration and ATP production, resulting in the generation of reactive oxygen species (ROS), which contributes to bacterial cell death. nih.gov Inhibiting the TCA cycle or scavenging the generated ROS was found to reduce the bactericidal efficiency of the uracil-aminoglycoside combination. nih.gov

This metabolic reprogramming is not limited to antibiotic susceptibility. The presence of uracil in the DNA of Escherichia coli, resulting from mutations in the dut (deoxyuridine 5'-triphosphate nucleotidohydrolase) and ung (uracil-DNA glycosylase) genes, can affect the bacterium's growth rate. nih.gov This indicates that the proper management of uracil and its incorporation into nucleic acids is crucial for normal bacterial physiology. nih.gov Similarly, viral infections can induce metabolic reprogramming in marine bacteria, forcing the host cell's metabolism to prioritize viral replication, even under nutrient-limited conditions. pnnl.gov This highlights the central role of nucleotide metabolism in the dynamic interplay between bacteria and their environment, including stressors like antibiotics or viral predation. nih.govpnnl.gov

| Metabolic Effect of Uracil on S. aureus | Observed Outcome | Mechanism |

| TCA Cycle | Enhanced activity | Uracil reprograms bacterial metabolism, boosting the TCA cycle. nih.gov |

| NADH Production | Elevated levels | Increased TCA cycle activity leads to higher NADH production. nih.gov |

| Proton Motive Force | Increased | Elevated NADH enhances the proton motive force. nih.gov |

| Antibiotic Uptake | Promoted | A higher proton motive force facilitates the uptake of aminoglycosides. nih.gov |

| Cellular Respiration | Increased | Uracil treatment enhances the activity and gene expression of complex I in the respiratory chain. nih.gov |

| ROS Generation | Increased | Higher respiration leads to more reactive oxygen species, contributing to cell death when combined with antibiotics. nih.gov |

Biocatalytic Applications of Microbial Systems in Nucleoside Synthesis

Microbial systems offer a promising and sustainable alternative to traditional chemical synthesis for producing nucleosides and their derivatives. nih.gov Biocatalysis, using whole microbial cells or isolated enzymes, provides highly selective and efficient routes to these valuable compounds under mild, aqueous conditions, avoiding the harsh reaction conditions and environmental pollution associated with chemical methods. nih.govacs.org

Enzymes from nucleoside metabolism and salvage pathways are particularly valuable. acs.org A common biocatalytic strategy involves a multi-enzyme cascade. For instance, a ribokinase can phosphorylate ribose, a phosphopentomutase can transfer the phosphate (B84403) group, and finally, a nucleoside phosphorylase (PNP) can install the nucleobase onto the sugar moiety in a stereocontrolled manner. acs.org

This approach is highly adaptable for the synthesis of modified nucleosides. Research has demonstrated that various esters of 5-carboxyuracil, a derivative of uracil, serve as substrates for the enzyme thymidine (B127349) phosphorylase from Escherichia coli. lmaleidykla.ltresearchgate.net This allows for the enzymatic synthesis of novel nucleosides with modifications at the 5-position of the uracil ring. lmaleidykla.ltresearchgate.net Similarly, (E)-5-(2-bromovinyl)uracil can be converted into its corresponding 2'-deoxyribonucleoside through a series of reactions involving enzymatic condensation with a protected deoxyribose sugar, followed by deprotection. rsc.org

The efficiency of these biocatalytic processes can be enhanced through metabolic engineering and process optimization strategies such as feedback inhibition relief, enzyme engineering, and dynamic control of metabolic pathways. nih.gov Continuous flow bioreactors using immobilized enzymes represent another advancement, enabling scalable production of nucleoside monophosphates with high yields and improved productivity compared to batch processes. chemrxiv.org

| Enzyme/System | Substrate(s) | Product | Application |

| Thymidine Phosphorylase (E. coli) | Esters of 5-carboxyuracil, 2-deoxy-alpha-D-ribose 1-phosphate | Novel 5-substituted 2'-deoxyuridines | Synthesis of modified nucleosides. lmaleidykla.ltresearchgate.net |

| Multi-enzyme Cascade (Ribokinase, Phosphopentomutase, Nucleoside Phosphorylase) | Ribose, ATP, Nucleobase | Nucleoside analogue (e.g., Didanosine) | General synthesis of nucleoside therapeutics. acs.org |

| Nucleoside Kinase (e.g., DmDNK) | Nucleoside (e.g., 2'-deoxy-2'-fluorouridine), ATP | Nucleoside Monophosphate | Scalable production of NMPs in continuous flow systems. chemrxiv.org |

| Trimethylsilyl (B98337) derivative of (E)-5-(2-bromovinyl)uracil + protected 2-deoxyribose | (E)-5-(2-bromovinyl)uracil | (E)-5-(2-bromovinyl)-2'-deoxyuridine | Synthesis of antiviral nucleoside analogues. rsc.org |

Non-Enzymatic Metabolic Transformations of Uracil Derivatives

In addition to enzyme-catalyzed reactions, uracil and its derivatives can undergo non-enzymatic transformations within a biological context. These reactions, sometimes referred to as "underground metabolism," can occur spontaneously due to the chemical reactivity of metabolites and the cellular environment. nih.gov They are influenced by factors such as pH, temperature, and the presence of reactive species like metal ions or oxygen radicals. nih.govwikipedia.org

Uracil itself is susceptible to various chemical reactions, including oxidation, nitration, and alkylation. wikipedia.org Oxidative degradation of uracil in the presence of hydrogen peroxide and ferrous ions (Fe²⁺) can yield urea (B33335) and maleic acid. wikipedia.org Such reactions are significant as they can lead to damage of nucleic acids and other macromolecules, particularly under conditions of oxidative stress. nih.gov

A fascinating example of non-enzymatic transformation involves the prebiotic synthesis of substituted uracils. Under plausible prebiotic conditions, formaldehyde can react with uracil at the C-5 position to form 5-hydroxymethyluracil. nasa.gov This intermediate is relatively stable but can then react with a variety of nucleophiles that would have been present on the primitive Earth, such as amino acids, ammonia, or hydrogen sulfide. nasa.gov This leads to the formation of a diverse array of 5-substituted uracils, effectively creating modified nucleobases with functional groups similar to those found in protein side chains without the need for enzymes. nasa.gov

The study of such non-enzymatic reaction networks is crucial for understanding the origins of life, as they may represent the precursors to modern metabolic pathways. nih.gov For example, a series of non-enzymatic reactions resembling glycolysis and the pentose (B10789219) phosphate pathway has been shown to occur in the presence of ferrous ions (Fe²⁺), which were abundant in Archean oceans. nih.gov These findings suggest that the core logic of metabolism may have first emerged from fundamental chemical principles before being refined by enzyme catalysis. nih.govacs.org

Enzymatic Interactions and Molecular Mechanisms

Interactions with Nucleic Acid Modifying Enzymes

The intricate world of cellular regulation involves a vast array of enzymes that modify nucleic acids, ensuring their proper function and integrity. These modifications are critical for processes ranging from gene expression to DNA repair. The introduction of modified bases, such as 5-(trans-2-carboxyvinyl)-uracil, into this system can provide valuable insights into the mechanisms of these enzymes.

Substrate Specificity of Nucleoside-Modifying Enzymes

Nucleoside-modifying enzymes exhibit a high degree of specificity for their natural substrates. This specificity is crucial for maintaining the fidelity of genetic information and ensuring the correct functioning of RNA molecules. The C5 position of uracil (B121893) is a common site for modification, with enzymes catalyzing the addition of various chemical groups. nih.gov The introduction of a bulky and charged group like a carboxyvinyl moiety at this position can significantly impact the interaction with these enzymes.

Research into the evolution of 5-methyluracil (m5U) synthase families, which catalyze the methylation of uracil at the C5 position, highlights the diversity and adaptability of these enzymes. nih.gov These enzymes have evolved to recognize and modify specific uracil residues within different RNA molecules, such as tRNA and rRNA. nih.gov The presence of a carboxyvinyl group instead of a methyl group would likely alter the binding affinity and catalytic efficiency of these enzymes, potentially inhibiting their function. This is due to the different size, shape, and electronic properties of the carboxyvinyl group compared to the methyl group that these enzymes are evolved to recognize.

Role in Post-Transcriptional RNA Modification Systems

Post-transcriptional modifications of RNA are essential for a multitude of cellular processes, including mRNA stability, transport, and translation. youtube.comyoutube.com These modifications are introduced by a dedicated set of enzymes that recognize specific sequences or structures within the RNA molecule. nih.gov Modifications at the C5 position of uracil, for example, are known to play roles in the structural integrity and function of tRNA. nih.govnih.gov

The incorporation of this compound into RNA would introduce a novel modification that could interfere with these post-transcriptional modification systems. For instance, enzymes responsible for adding further modifications to uracil or adjacent nucleotides might be unable to bind or catalyze their reactions due to the presence of the carboxyvinyl group. This could disrupt the normal maturation and function of the RNA molecule, impacting processes like protein synthesis. vumc.org The precise consequences would depend on the specific RNA molecule and the role of the naturally occurring modification that is being replaced or blocked.

Interactions with Nucleic Acid Polymerases

Nucleic acid polymerases are fundamental enzymes that synthesize DNA and RNA, playing a central role in replication and transcription. The efficiency and fidelity of these enzymes can be influenced by the presence of modified nucleotides.

Substrate Affinity and Incorporation Efficiency of Modified Nucleoside Triphosphates

For a modified base to be incorporated into a growing nucleic acid chain, its corresponding nucleoside triphosphate must be recognized and utilized by a polymerase. The affinity of the polymerase for the modified triphosphate and the efficiency of its incorporation are key determinants of this process. Studies have shown that modifications to the base moiety of a deoxynucleoside triphosphate (dNTP) can significantly affect its acceptance by DNA polymerases. nih.gov

The introduction of a carboxyvinyl group at the 5-position of dUTP would likely reduce its incorporation efficiency compared to the natural dTTP or dUTP. This is because the active site of a polymerase is finely tuned to accommodate the specific size and shape of the natural substrates. nih.gov The bulky and negatively charged carboxyvinyl group could create steric hindrance and electrostatic repulsion within the active site, thereby lowering the binding affinity (increasing the apparent Kd) and/or the catalytic rate of incorporation (kpol). For example, studies on other C5-modified pyrimidines have demonstrated a wide range of effects on polymerase incorporation efficiency, from moderate to severe inhibition.

Enzymatic Polymerization with Functionalized Nucleotides

The ability to enzymatically polymerize functionalized nucleotides is a powerful tool in molecular biology, enabling the synthesis of nucleic acids with novel properties. The success of such polymerization depends on the compatibility of the modified nucleotide with the chosen polymerase.

Uracil-DNA Glycosylase (UDG) and DNA Repair Pathways

Uracil-DNA glycosylase (UDG) is a key enzyme in the base excision repair (BER) pathway, responsible for removing uracil from DNA. wikipedia.orgnih.gov Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUTP during replication. grantome.com UDG recognizes and cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, initiating the repair process. wikipedia.org

Nucleoside Phosphorylases and Transglycosylation Reactions

Nucleoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of nucleosides to generate a corresponding nucleobase and a pentose-1-phosphate. This reactivity is harnessed in bi-enzymatic systems for the synthesis of modified nucleosides through transglycosylation reactions.

Research has demonstrated the utility of closely related compounds, specifically esters of 5-carboxyuracil, as substrates for thymidine (B127349) phosphorylase in the enzymatic synthesis of novel modified nucleosides. researchgate.net In these bi-enzymatic systems, a donor nucleoside is phosphorolytically cleaved by a nucleoside phosphorylase, and the resulting pentose-1-phosphate is then transferred to an acceptor base, in this case, a derivative of 5-carboxyuracil, to form a new nucleoside.

A study by Tauraitė and colleagues in 2025 detailed the synthesis of various 5-carboxyuracil esters and their subsequent use in transglycosylation reactions catalyzed by thymidine phosphorylase from Escherichia coli. researchgate.net The research found that esters of 5-carboxyuracil served as substrates for the enzyme, enabling the production of functionalized non-natural uridine (B1682114) nucleosides. researchgate.net The efficiency of the conversion was observed to be influenced by the nature of the ester group, with smaller esters like the methyl ester showing higher conversion yields. researchgate.net This enzymatic approach provides a valuable method for generating novel nucleosides that may not be accessible through traditional chemical synthesis. researchgate.net

| Donor Nucleoside | Acceptor Base (5-Carboxyuracil Ester) | Enzyme | Product (Modified Nucleoside) | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|

| Thymidine | Methyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | Thymidine Phosphorylase | 1-(2-Deoxy-β-D-ribofuranosyl)-5-methoxycarbonyluracil | 39 | researchgate.net |

| Thymidine | Ethyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | Thymidine Phosphorylase | 1-(2-Deoxy-β-D-ribofuranosyl)-5-ethoxycarbonyluracil | 21.2 | researchgate.net |

| Thymidine | Cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | Thymidine Phosphorylase | 1-(2-Deoxy-β-D-ribofuranosyl)-5-(cyclohexyloxycarbonyl)uracil | 2.8 | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Trans 2 Carboxyvinyl Uracil Analogues

Influence of the Carboxyvinyl Moiety on Molecular Recognition by Enzymes and Proteins

The carboxyvinyl moiety at the C5 position of uracil (B121893) introduces a conjugated system with a terminal carboxylic acid group, which can significantly impact its interaction with biological macromolecules. This substituent can participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, thereby influencing the binding affinity and specificity of the analogue for its target enzyme or protein.

The electronic nature of the C5 substituent is a critical determinant of the chemical properties of the uracil ring. Electron-withdrawing groups, such as the carboxyvinyl group, can affect the electron density distribution within the pyrimidine (B1678525) ring. This alteration can influence the pKa values of the ring nitrogens and the susceptibility of the C6 position to nucleophilic attack, a key step in the catalytic mechanism of enzymes like thymidylate synthase. cncb.ac.cn

While direct studies on the molecular recognition of 5-(trans-2-carboxyvinyl)-uracil by specific enzymes are not extensively detailed in the available literature, general principles of C5-substituted uracil interactions provide valuable insights. For instance, in the context of uracil-DNA glycosylases (UDGs), the nature of the substituent at the C5 position of uracil affects the catalytic efficiency of the enzyme. nih.gov While the enzyme does not discriminate significantly between different heterocyclic bases during the initial binding, the substituent at C5 plays a role in the formation of an active enzyme-substrate complex. nih.gov The size and electronic properties of the C5-substituent are crucial; for example, bulky substituents can clash with residues in the active site, such as a conserved tyrosine residue that presses against the C5 position, thereby preventing the binding of larger analogues like thymine (B56734). nih.gov

The carboxylate group of the carboxyvinyl moiety is ionizable at physiological pH and can form strong ionic interactions with positively charged residues like arginine or lysine within an enzyme's active site. This electrostatic interaction can significantly contribute to the binding energy and stabilize the enzyme-inhibitor complex. Furthermore, the vinyl linker provides a degree of conformational flexibility, allowing the carboxylate to orient itself optimally for interaction with the protein.

Stereochemical Considerations and their Impact on Interactions

The "trans" configuration of the double bond in this compound dictates a specific spatial arrangement of the carboxyvinyl substituent relative to the uracil ring. This defined stereochemistry is crucial for its interaction with the three-dimensional architecture of an enzyme's active site. The planarity of the double bond and the uracil ring restricts the conformational freedom of the substituent, presenting a relatively rigid structure for molecular recognition.

Enzymatic active sites are chiral environments, and as such, they can exhibit a high degree of stereoselectivity. The precise orientation of the carboxyl group and the vinyl bridge in the trans isomer will determine the potential for specific hydrogen bonding and electrostatic interactions with amino acid residues. A hypothetical "cis" isomer, with a different spatial arrangement, would likely exhibit a distinct binding profile and biological activity due to altered steric and electronic interactions.

Comparative Analysis of C5-Substituted Uracil Derivatives and Related Analogues

A wide variety of substituents have been introduced at the C5 position of uracil, leading to a rich body of SAR data. Comparing this compound with other C5-substituted analogues allows for a deeper understanding of the role of the substituent in determining biological activity. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Comparison of C5-Substituents on Uracil and their General Biological Activities

| C5-Substituent | General Biological Activity | Key Features of the Substituent |

| Methyl (Thymine) | Essential for DNA structure and recognition | Small, hydrophobic |

| Fluoro | Anticancer (e.g., 5-Fluorouracil) | Strongly electron-withdrawing, small size |

| Bromo | Antiviral | Halogen bonding potential, moderate size |

| Iodo | Antiviral | Halogen bonding potential, larger size |

| Vinyl | Antiviral | Alkene functionality, potential for covalent modification |

| Bromovinyl | Potent Antiviral (e.g., Brivudine) | Combination of vinyl and bromo properties |

| Alkynyl | Antiviral, Anticancer | Linear and rigid, pi-stacking interactions |

| Aryl | Antiviral, Anticancer | Bulky, potential for pi-stacking and hydrophobic interactions |

| (trans-2-Carboxyvinyl) | Potential for enzyme inhibition | Conjugated system, anionic carboxylate group, defined stereochemistry |

This table provides a general overview and the specific activity can be highly dependent on the full nucleoside/nucleotide structure and the biological target.

The carboxyvinyl group is unique in this series due to its combination of a conjugated system and a charged carboxylate. Unlike simple alkyl or halo substituents, the carboxyvinyl group offers the potential for both hydrophobic interactions through the vinyl portion and strong electrostatic and hydrogen bonding interactions through the carboxylate. nih.govnih.gov

For instance, 5-fluorouracil (B62378), a clinically used anticancer agent, acts as a mechanism-based inhibitor of thymidylate synthase. cncb.ac.cn The highly electronegative fluorine atom at C5 alters the electronic properties of the uracil ring, facilitating the formation of a stable covalent adduct with the enzyme. cncb.ac.cn In contrast, analogues with larger C5-substituents, like aryl or extended alkynyl groups, may act through different mechanisms, such as steric hindrance or by targeting other enzymes. researchgate.net The activity of these compounds is often dependent on the specific cellular target. nih.govresearchgate.net For example, carbocyclic analogues of 5-substituted-2'-deoxyuridines have shown significant activity against herpes simplex virus. Similarly, 2'-fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil have demonstrated potent antiviral activity.

Conformational Analysis of Uracil Nucleosides with C5-Substitutions

The introduction of a substituent at the C5 position of the uracil base can influence the conformational preferences of the entire nucleoside, including the glycosidic bond torsion angle (χ) and the sugar pucker. These conformational changes can, in turn, affect how the nucleoside analogue is recognized by polymerases and other enzymes.

The glycosidic bond connects the C1' atom of the sugar to the N1 atom of the uracil base. The rotation around this bond is typically described by the torsion angle χ, which defines the relative orientation of the base and the sugar. Nucleosides generally exist in either an anti or a syn conformation. For pyrimidine nucleosides, the anti conformation is generally favored. The size and nature of the C5-substituent can influence this preference. A bulky substituent at C5 can sterically clash with the sugar ring in the syn conformation, further stabilizing the anti conformation.

The conformational energetics of nucleosides are complex, with preferences for certain sugar conformations and torsion angles being influenced by the interplay of steric and electronic effects. researchgate.net Even small modifications to the nucleobase can have a significant impact on the recognition and inhibition of enzymes. nih.gov

Advanced Research Methodologies and Applications in Chemical Biology

Metabolic Engineering of Uracil (B121893) Pathways

The targeted production of modified nucleosides like 5-(trans-2-Carboxyvinyl)-uracil in microbial systems necessitates sophisticated metabolic engineering strategies. These approaches aim to reroute and optimize cellular resources towards the synthesis of the desired compound.

Genetic Manipulation of Cellular Metabolic Fluxes

Metabolic engineering for the production of specialized molecules such as modified uracil derivatives involves the careful redirection of cellular metabolic pathways. nih.gov Computational analysis of metabolic fluxes is a critical tool in rationally designing genetically modified mutants for specific engineering goals. researchgate.net By creating web applications and databases of metabolic networks for organisms like Escherichia coli and Saccharomyces cerevisiae, researchers can predict the flux distribution in genetically altered strains. researchgate.net

While direct genetic manipulation for the overproduction of this compound is not extensively documented in the reviewed literature, the principles of metabolic engineering for related compounds provide a clear roadmap. For instance, in the production of 5-hydroxytryptophan (B29612) in E. coli, the biosynthetic pathway was divided into functional modules (L-tryptophan module, hydroxylation module, and a cofactor regeneration module). nih.gov This modular approach, combined with strategies like adjusting the copy number of key pathway genes and promoter regulation, led to a significant increase in the final product titer. nih.gov

Applying this to this compound, one could envision a strategy involving the upregulation of enzymes in the uracil biosynthesis pathway to increase the precursor pool. A model of uracil biosynthesis illustrates its role as a precursor for nucleotides and coenzyme A (CoA). researchgate.net Genetic modifications could be designed to divert uracil from degradation pathways and channel it towards the desired modification. researchgate.net For example, deleting genes responsible for pantothenate uptake can increase the flux of uracil towards CoA biosynthesis, a pathway that could potentially be engineered to produce this compound. researchgate.net

High-Throughput Screening Approaches in Microbial Systems

High-throughput screening (HTS) is an essential tool for identifying microbial strains or engineered enzymes with enhanced production of a target molecule. nih.govnih.gov These methods allow for the rapid testing of large libraries of mutants, making the selection of high-producing variants feasible. nih.govnih.gov

While specific HTS methods for this compound are not detailed in the provided literature, general HTS methodologies for modified nucleosides and other small molecules can be adapted. For example, fluorescence-activated cell sorting (FACS) has been successfully used for the directed evolution of enzymes like chitinase. nih.gov This technique could be applied by developing a fluorescent biosensor that responds to the intracellular concentration of this compound.

Another approach is the use of phenotypic screens. nih.gov For instance, a high-throughput phenotypic screen was developed to identify new chemical entities with activity against multidrug-resistant bacteria. nih.gov This involved screening compound libraries at a single concentration and then confirming activity in a dose-response format. nih.gov A similar strategy could be devised where microbial libraries are screened for the production of this compound, potentially by coupling its presence to a detectable phenotype, such as the activation of a reporter gene. The human colon adenocarcinoma (Caco-2) cell line is a favored model for estimating the permeability of drug candidates in high-throughput screening. nih.gov

Analytical Techniques for Studying Uracil Modifications

The accurate identification and quantification of modified nucleosides are paramount for both research and production purposes. A suite of powerful analytical techniques is employed to characterize compounds like this compound.

Chromatographic and Spectrometric Methods for Identification and Quantification

A variety of non-chromatographic and chromatographic methods have been developed over the past three decades to quantify 5-fluorouracil (B62378) (a related compound), its prodrugs, and metabolites in biological samples. nih.gov Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided sensitive and specific methods for the analysis of uracil and its derivatives. nih.govwindows.netnih.gov

For the analysis of this compound, a similar LC-MS/MS approach would be highly effective. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of tandem mass spectrometry. A method developed for the simultaneous quantification of uracil, 5,6-dihydrouracil, 5-fluorouracil, and 5-fluoro-5,6-dihydrouracil in human plasma involved liquid-liquid extraction followed by separation on a C18 column and detection by multiple reaction monitoring. nih.gov This methodology could be readily adapted for this compound, providing high sensitivity and specificity.

The synthesis of various 5-carboxyuracil derivatives has been reported, and their characterization involved techniques such as NMR and mass spectrometry (ESI). researchgate.net For example, the structure of novel 5-carboxyuracil derivatives was confirmed using ¹H and ¹³C NMR. researchgate.net Mass spectrometry, specifically electron ionization (EI), is another powerful tool for the structural elucidation of uracil derivatives, as demonstrated by the analysis of trimethylsilyl (B98337) derivatives of uracil. nist.gov

Table 1: Analytical Methods for Uracil Derivatives

| Technique | Application | Reference |

|---|---|---|

| LC-MS/MS | Simultaneous quantification of uracil and its derivatives in plasma. | nih.gov |

| HPLC | Separation of uracil derivatives. | nih.gov |

| NMR (¹H, ¹³C) | Structural characterization of 5-carboxyuracil derivatives. | researchgate.net |

| Mass Spectrometry (ESI) | Mass determination of 5-carboxyuracil derivatives. | researchgate.net |

Biocatalysis and Enzyme Engineering for Modified Nucleoside Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of modified nucleosides. ucl.ac.ukmdpi.com By harnessing the power of enzymes, complex molecules can be synthesized with high efficiency and stereospecificity. nih.govresearchgate.net

Continuous Enzyme Membrane Reactors for Scalable Synthesis

Continuous enzyme membrane reactors (EMRs) represent a significant advancement in biocatalysis, enabling the scalable and cost-effective production of valuable compounds like modified nucleosides. mdpi.comnih.govresearchgate.net In an EMR, enzymes are retained within the reactor by a membrane, allowing for their continuous reuse until they are fully inactivated. mdpi.comnih.gov This approach avoids the loss of enzyme activity often associated with immobilization on solid supports. mdpi.com

The applicability of EMRs has been validated for the synthesis of natural and dihalogenated nucleosides through one-pot transglycosylation reactions. mdpi.comnih.gov For example, 2'-deoxyadenosine (B1664071) was produced continuously for over 55 days with a product yield greater than 90%. mdpi.comnih.govresearchgate.net While the specific production of this compound in an EMR has not been reported in the provided search results, the technology is highly adaptable. The synthesis of (E)-5-(2-carboxyvinyl)uracil has been achieved chemically by treating 5-formyluracil (B14596) with malonic acid in the presence of piperidine. rsc.org An enzymatic equivalent of this reaction could be developed and implemented in an EMR system.

Table 2: Performance of Continuous Enzyme Membrane Reactors for Modified Nucleoside Production

| Product | Operating Time | Product Yield | Fold Increase in Product per Enzyme Unit (vs. Batch) | Reference |

|---|---|---|---|---|

| 2'-deoxyadenosine | 55 days | >90% | 220 | mdpi.comnih.govresearchgate.net |

| 2,6-dichloropurine-2'-deoxyribonucleoside | 14 days | High | 40 | mdpi.comnih.gov |

Development of Functionalized Nucleotides as Biochemical Probes

The modification of nucleobases to create functional probes has become a cornerstone of chemical biology, enabling detailed investigations into the structure, function, and dynamics of nucleic acids. These probes are engineered with specific properties, such as fluorescence or photoreactivity, to report on molecular interactions and processes.

Design and Synthesis of Fluorescent Uracil Analogues for Molecular Studies

The design of fluorescent uracil analogues is centered on the strategic modification of the uracil base to extend its chromophoric system, thereby inducing or enhancing its photophysical properties. Uracil and its native nucleoside, uridine (B1682114), exhibit very low fluorescence quantum yields, rendering them unsuitable for most fluorescence-based applications. To overcome this limitation, researchers have focused on chemical modifications at the C5 position of the pyrimidine (B1678525) ring. This position is not involved in the Watson-Crick base pairing with adenine (B156593), and modifications here are generally well-tolerated within the DNA double helix.

A key design strategy involves the introduction of a conjugated system at the C5 position, which effectively extends the π-electron system of the uracil ring. This extension lowers the energy of the electronic transitions, shifting the absorption and emission wavelengths to the visible spectrum and often increasing the fluorescence quantum yield. The introduction of a vinyl group is one such strategy.

A notable example of this design is the compound This compound . The synthesis of this compound has been achieved through a Knoevenagel condensation reaction. Specifically, the process involves the treatment of 5-formyluracil with malonic acid in the presence of a basic catalyst such as piperidine. nih.gov This reaction creates the trans-alkenyl linkage and the carboxylic acid moiety in a single step.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type | Reference |

| 5-Formyluracil | Malonic Acid | Piperidine | (E)-5-(2-Carboxyvinyl)uracil | Knoevenagel Condensation | nih.gov |

The resulting compound, this compound, possesses an extended conjugated system due to the carboxyvinyl group at the C5 position. This structural modification is the basis for its utility as a photosensitive biochemical probe. The nucleoside derivative, 5-carboxyvinyl-2'-deoxyuridine ((CV)U) , is particularly significant for applications in molecular biology, where it can be incorporated into synthetic oligonucleotides. nih.govresearchgate.net While the term "fluorescent" is broadly applied to molecules that absorb and emit light, the primary application of (CV)U in molecular studies has leveraged its photoreactive properties rather than its fluorescence emission for detection.

The application of (CV)U in molecular studies is centered on its ability to undergo photochemical reactions. When incorporated into an oligodeoxynucleotide (ODN), (CV)U acts as a photosensitive probe that can be activated by UV light to form a covalent linkage with a nearby nucleotide on an adjacent strand. nih.govresearchgate.net This process is known as template-directed DNA photoligation.

This photochemical reactivity has been harnessed for advanced applications in chemical biology, such as non-enzymatic, site-directed RNA editing. In one study, ODNs containing (CV)U were used for the reversible photoligation to a target mRNA sequence. nih.gov Irradiation with UV light at a specific wavelength (366 nm) induces a cross-linking reaction, which can facilitate a site-directed deamination of cytidine (B196190) to uridine within the target RNA. Subsequent irradiation at a different wavelength (312 nm) can cleave the cross-link, releasing the edited RNA. nih.gov This demonstrates the utility of this compound, in its nucleoside form, as a sophisticated biochemical probe for manipulating and studying nucleic acids at the sequence level.

Table 2: Application of 5-carboxyvinyl-2'-deoxyuridine ((CV)U) in Molecular Studies

| Application | Probe | Target | Mechanism | Outcome | Reference |

| Chemical RNA Editing | Oligodeoxynucleotide containing (CV)U | BFP mRNA | Photochemical cross-linking followed by heat-induced deamination and photosplitting | Site-directed conversion of Cytidine (C) to Uridine (U) | nih.gov |

| Template-Directed DNA Photoligation | Oligodeoxynucleotide containing (CV)U | DNA/RNA template | UV-induced (366 nm) covalent bond formation with a pyrimidine base on an adjacent strand | Covalent ligation of DNA strands on a template | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(trans-2-Carboxyvinyl)-uracil, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or radical-mediated hydrofunctionalization. For example, Pd(PPh₃)₄-catalyzed reactions with trialkylgermanes or stannanes under THF at controlled temperatures (60–70°C) yield stereoselective vinyl derivatives . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical. TLC monitoring (as described in aspirin synthesis protocols) ensures reaction progress . Post-synthesis purification via column chromatography and structural confirmation via ¹H/¹³C NMR or high-resolution mass spectrometry (HRMS) is recommended.

Q. What analytical techniques are essential for characterizing 5-(trans-2-Carboxyvinyl)-uracil derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming stereochemistry (trans vs. cis configurations). For example, coupling constants (J values) in ¹H NMR distinguish trans-vinyl protons (J = 12–16 Hz) from cis isomers. High-performance liquid chromatography (HPLC) with UV detection at 260 nm (λmax for uracil) aids in purity assessment. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy confirms carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹) .

Q. What safety precautions should be followed when handling 5-(trans-2-Carboxyvinyl)-uracil in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, analogous uracil derivatives (e.g., 5-Formyluracil) require GHS07-compliant protocols:

- Use nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of vinyl-modified uracil derivatives?

- Methodological Answer : Stereoselectivity depends on reaction mechanisms. For example:

- Radical-mediated hydrogermylation : Trialkylgermanes yield Z-vinylgermyl products via β-germyl radical intermediates. Oxygen quenching of radicals may lead to stereochemical scrambling, requiring strict anaerobic conditions .

- Pd-catalyzed cross-coupling : Ligand choice (e.g., PPh₃ vs. bidentate ligands) influences trans selectivity. For instance, Pd(PPh₃)₄ in THF favors trans-addition due to steric hindrance .

Q. What strategies resolve contradictions in biological activity data for 5-(trans-2-Carboxyvinyl)-uracil analogs?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Standardize assays : Use identical cell lines (e.g., FrhK or B16 melanoma cells) and protocols for replication .

- Validate mechanisms : Compare inhibition of DNA/RNA synthesis (via radiolabeled thymidine/uracil incorporation) across analogs like 5-(2-bromovinyl)-2'-deoxyuridine (BVDU) .

- Statistical rigor : Employ dose-response curves (IC₅₀ calculations) and ANOVA for cross-study comparisons .

Q. How can computational modeling guide the design of 5-(trans-2-Carboxyvinyl)-uracil derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., thymidylate synthase).

- QSAR models : Correlate electronic properties (Hammett σ constants) or steric parameters (Taft’s Es) with antiviral/cytotoxic activity .

- Retrosynthetic analysis : Tools like Pistachio or Reaxys identify feasible synthetic routes for novel analogs .

Q. What methodologies are available for radiolabeling 5-(trans-2-Carboxyvinyl)-uracil derivatives?

- Methodological Answer : Halodegermylation of vinylgermyl intermediates (e.g., using N-bromosuccinimide, NBS) enables ¹²⁵I/¹⁸F incorporation. Key steps:

- Synthesize 5-[2-(trimethylgermyl)vinyl]uracil via hydrogermylation.

- Treat with NBS in CCl₄ to yield 5-(2-bromovinyl) derivatives (E/Z mixtures).

- Isotopic exchange (e.g., ¹²⁵I for Br) under mild conditions preserves stereochemistry .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the metabolic stability of 5-(trans-2-Carboxyvinyl)-uracil?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include controls (e.g., NADPH cofactor omission) to distinguish enzymatic vs. non-enzymatic pathways.

- Pharmacokinetic profiling : Administer to animal models (e.g., mice) and quantify plasma/tissue concentrations over time. Use non-compartmental analysis (NCA) for half-life (t½) and AUC calculations .

Q. What steps mitigate variability in cytotoxicity assays for uracil derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.